4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-6-methylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-11-6(10-4)5(7)8-3-9-11/h2-3H,1H3 |
InChI Key |
JGDYGYWQQHLQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Prefunctionalized Imidazole Precursors
The imidazo[2,1-f]triazine scaffold is often constructed via cyclization reactions starting from substituted imidazole intermediates. For example, 2-cyanoimidazole derivatives can undergo N-amination with chloramine (NHCl) to introduce the triazine ring. Subsequent cyclization with formamidine acetate under reflux conditions yields the fused triazine core. Chlorination at the 4-position is typically achieved using phosphorus oxychloride (POCl), which selectively replaces hydroxyl or thioether groups.
Example Protocol
-
N-Amination :
-
Cyclization :
-
Chlorination :
Halogen Exchange Reactions
Methylthio groups at the 4-position can be displaced by chlorine via nucleophilic substitution. For instance, 4-methylthio-6-methylimidazo[2,1-f]triazine reacts with chlorine gas (Cl) in acetic acid at 50°C to afford the 4-chloro derivative. This method avoids harsh chlorinating agents and improves regioselectivity.
Optimization Insights
-
Solvent : Acetic acid enhances reaction kinetics by stabilizing the transition state.
-
Temperature : Elevated temperatures (>50°C) reduce side products but risk over-chlorination.
Advanced Methodologies for Functionalization
Transition Metal-Mediated Cross-Coupling
Palladium-catalyzed cross-coupling enables late-stage functionalization of the triazine core. For example, Suzuki-Miyaura coupling of 4-bromo-6-methylimidazo[2,1-f]triazine with methylboronic acid introduces the methyl group at the 6-position. Subsequent chlorination completes the synthesis.
Key Conditions
Rearrangement of Oxadiazine Intermediates
Pyrrolo[1,2-d]oxadiazines undergo thermal rearrangement to imidazo[2,1-f]triazines under acidic conditions. This method is advantageous for introducing electron-withdrawing groups like chlorine.
Representative Procedure
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Chlorination Selectivity
The 4-position of imidazo[2,1-f]triazine is electrophilic due to conjugation with the triazine ring’s electron-deficient π-system. POCl chlorinates this position via a two-step mechanism:
Role of N-Amination
N-Amination with chloramine introduces the critical N–N bond required for triazine ring formation. The reaction proceeds via electrophilic attack of NH on the imidazole’s α-carbon, followed by deprotonation.
Analytical Characterization
Spectroscopic Validation
-
H NMR : The 4-chloro substituent deshields adjacent protons, producing a singlet at δ 8.2–8.5 ppm.
-
C NMR : The triazine C-4 carbon resonates at δ 155–160 ppm, while the imidazole C-6 methyl group appears at δ 20–25 ppm.
Industrial-Scale Production
Process Optimization
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazo[2,1-f][1,2,4]triazines.
Oxidation Products: Oxidation can lead to the formation of imidazo[2,1-f][1,2,4]triazine N-oxides.
Scientific Research Applications
4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound is investigated for its potential antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Table 2: Pharmacological Profiles of Selected Azolo-Triazines
Key Findings :
Comparative Analysis :
- The target compound’s synthesis likely involves chlorination of a preformed imidazo-triazine core using POCl₃, analogous to methods described for 4-chloroimidazo[5,1-f][1,2,4]triazine .
Biological Activity
4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound belonging to the imidazo[2,1-f][1,2,4]triazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This structure features a triazine ring fused with an imidazole moiety, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that it can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
The anticancer effects of this compound are primarily attributed to its ability to interact with DNA and induce cell cycle arrest. Research indicates that it may act through the following mechanisms:
- DNA Intercalation : The compound can intercalate into DNA, leading to structural distortions that inhibit replication.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells.
Case Studies
A notable study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through a mitochondrial pathway.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 65 |
| 25 | 40 |
| 50 | 15 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These results indicate that the compound possesses significant antibacterial properties.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-f][1,2,4]triazine derivatives is influenced by their structural components. Substituents at various positions on the triazine ring can enhance or diminish activity. Research has shown that:
- Chlorination at position 4 increases potency against cancer cells.
- Methyl groups at position 6 enhance solubility and bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves constructing the imidazo[2,1-f][1,2,4]triazine core via cyclization reactions, followed by regioselective chlorination and methyl group introduction. Key parameters include:
- Temperature control : Optimal reaction temperatures (e.g., 80–100°C) to avoid side reactions in cyclization steps .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions to introduce substituents .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to verify methyl and chloro group positions. Aromatic proton signals in the δ 7.5–8.5 ppm range indicate imidazo-triazine core integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₇H₆ClN₅) and isotopic patterns .
- X-ray Diffraction : Resolves ambiguities in regiochemistry and crystal packing .
- Data Table :
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Substituent position | Methyl singlet (~δ 2.5 ppm), aromatic protons |
| HRMS | Molecular ion | [M+H]⁺ at m/z 212.0234 (calculated) |
| XRD | Crystal structure | Bond angles/lengths for triazine ring |
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data in structural elucidation of triazine derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
- Advanced NMR : 2D NMR (COSY, HSQC) to map proton-carbon correlations and distinguish tautomers .
- Chromatographic purity : HPLC-MS to isolate and identify impurities (e.g., dechlorinated byproducts) .
- Computational modeling : DFT calculations to predict stable tautomers and compare with experimental data .
- Case Study : A 2022 study on imidazo-triazine analogs used HSQC to confirm methyl group placement, resolving conflicting NOE data .
Q. What strategies optimize the biological activity of this compound derivatives in drug discovery?
- Methodological Answer : Focus on structure-activity relationship (SAR) studies:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., kinase ATP pockets) .
- In vitro assays : Test cytotoxicity (MTT assay) and selectivity (kinase profiling) to prioritize lead compounds .
- Data Table :
| Derivative | Modification | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent | None | 850 | 1.0 |
| 6-CF₃ | -CF₃ | 120 | 8.5 |
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., C-4 position for nucleophilic attack) .
- Solvent Effects : Use COSMO-RS models to predict solvolysis pathways in polar vs. nonpolar solvents .
- Kinetic Studies : Compare calculated activation energies with experimental Arrhenius plots to validate models .
Methodological Guidelines
- Theoretical Frameworks : Link synthesis and SAR studies to conceptual models (e.g., frontier molecular orbital theory for reactivity ).
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability .
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD + NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
